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molecular formula C6H2Br2I2 B1312432 1,4-Dibromo-2,5-diiodobenzene CAS No. 63262-06-6

1,4-Dibromo-2,5-diiodobenzene

Cat. No. B1312432
M. Wt: 487.7 g/mol
InChI Key: IVKPEQAIHJWGGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07985885B2

Procedure details

To a 1 L three-necked flask fitted with a mechanical stirrer were added 16.7 g (73.0 mmol) of periodic acid and 525 ml of sulfuric acid. After periodic acid was dissolved, 36.4 g (219 mmol) of potassium iodide was added portionwise. The content was cooled to a temperature of −30° C. and 34.5 g (146 mmol) of 1,4-dibromobenzene was added over a period of 5 minutes. The resulting mixture was stirred at −30 to −20° C. for 36 hours. After the reaction mixture was poured into ice (2 kg), the whole was filtrated and a solid was taken out. The solid was dissolved in chloroform, the solution was washed with a 5% aqueous sodium hydroxide solution and water, and the organic phase was dried over anhydrous magnesium sulfate. After concentration under reduced pressure, the residue was recrystallized from chloroform to obtain white crystals of 1,4-dibromo-2,5-diiodobenzene (36.0 g, yield 50%).
Quantity
16.7 g
Type
reactant
Reaction Step One
Quantity
525 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
36.4 g
Type
reactant
Reaction Step Three
Quantity
34.5 g
Type
reactant
Reaction Step Four
[Compound]
Name
ice
Quantity
2 kg
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[I:1](O)(=O)(=O)=O.S(=O)(=O)(O)O.[I-:11].[K+].[Br:13][C:14]1[CH:19]=[CH:18][C:17]([Br:20])=[CH:16][CH:15]=1>>[Br:13][C:14]1[CH:19]=[C:18]([I:11])[C:17]([Br:20])=[CH:16][C:15]=1[I:1] |f:2.3|

Inputs

Step One
Name
Quantity
16.7 g
Type
reactant
Smiles
I(=O)(=O)(=O)O
Name
Quantity
525 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
I(=O)(=O)(=O)O
Step Three
Name
Quantity
36.4 g
Type
reactant
Smiles
[I-].[K+]
Step Four
Name
Quantity
34.5 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)Br
Step Five
Name
ice
Quantity
2 kg
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-25 (± 5) °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at −30 to −20° C. for 36 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 1 L three-necked flask fitted with a mechanical stirrer
ADDITION
Type
ADDITION
Details
was added over a period of 5 minutes
Duration
5 min
FILTRATION
Type
FILTRATION
Details
the whole was filtrated
DISSOLUTION
Type
DISSOLUTION
Details
The solid was dissolved in chloroform
WASH
Type
WASH
Details
the solution was washed with a 5% aqueous sodium hydroxide solution and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase was dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
After concentration under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was recrystallized from chloroform

Outcomes

Product
Details
Reaction Time
36 h
Name
Type
product
Smiles
BrC1=C(C=C(C(=C1)I)Br)I
Measurements
Type Value Analysis
AMOUNT: MASS 36 g
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 101.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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